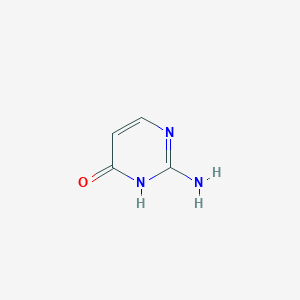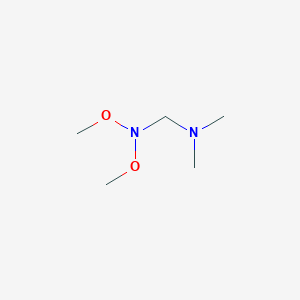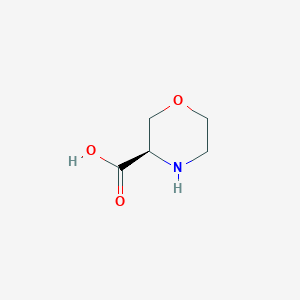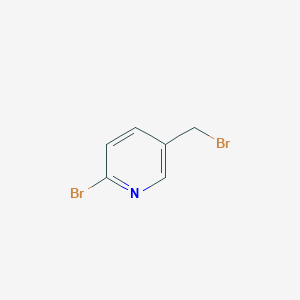
2-Bromo-5-(bromometil)piridina
Descripción general
Descripción
Dihidrocainato, también conocido como ácido dihidrocaínico, es un compuesto orgánico con la fórmula química C10H17NO4. Es un ácido dicarboxílico, lo que significa que contiene dos grupos funcionales de ácido carboxílico. El dihidrocainato es conocido principalmente por su papel como inhibidor del transportador de glutamato GLT-1, que es significativo en el campo de la neurociencia .
Aplicaciones Científicas De Investigación
El dihidrocainato tiene varias aplicaciones de investigación científica, que incluyen:
Farmacología: Se utiliza para investigar los efectos de la inhibición del transportador de glutamato sobre la actividad neuronal y la neuroprotección.
Bioquímica: El dihidrocainato se emplea en estudios de transporte y metabolismo de aminoácidos.
Investigación médica: El compuesto se utiliza en la investigación sobre enfermedades neurodegenerativas, como las enfermedades de Alzheimer y Parkinson, para explorar posibles objetivos terapéuticos.
Mecanismo De Acción
El dihidrocainato ejerce sus efectos principalmente inhibiendo el transportador de glutamato GLT-1. Esta inhibición evita la recaptación del glutamato de la hendidura sináptica, lo que lleva a un aumento de los niveles de glutamato extracelular. El glutamato elevado puede entonces interactuar con los receptores de glutamato, influyendo en la actividad neuronal y potencialmente provocando excitotoxicidad en ciertas condiciones . Los objetivos moleculares involucrados incluyen el transportador GLT-1 y varios receptores de glutamato .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El dihidrocainato se puede sintetizar a través de varias rutas sintéticas. Un método común implica la reducción del ácido caínico, un compuesto natural, para producir dihidrocainato. La reacción generalmente implica el uso de agentes reductores como el borohidruro de sodio en condiciones controladas .
Métodos de producción industrial
La producción industrial de dihidrocainato puede involucrar la síntesis a gran escala utilizando métodos de reducción similares. El proceso se optimiza para el rendimiento y la pureza, a menudo involucrando múltiples pasos de purificación para garantizar que el producto final cumpla con los estándares requeridos para aplicaciones de investigación e industriales .
Análisis De Reacciones Químicas
Tipos de reacciones
El dihidrocainato experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El dihidrocainato se puede oxidar para formar varios derivados oxidados.
Reducción: Como se mencionó, el propio dihidrocainato se produce mediante la reducción del ácido caínico.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en los grupos de ácido carboxílico.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones que involucran dihidrocainato incluyen:
Agentes oxidantes: Como el permanganato de potasio o el peróxido de hidrógeno.
Agentes reductores: Como el borohidruro de sodio.
Reactivos de sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del dihidrocainato puede producir derivados oxidados con grupos funcionales alterados, mientras que la reducción generalmente produce el propio dihidrocainato .
Comparación Con Compuestos Similares
Compuestos similares
Ácido domóico: Otro compuesto similar al ácido caínico, utilizado en la investigación sobre excitotoxicidad y neurodegeneración.
L-Glutamato: El ligando endógeno de los receptores de glutamato, involucrado en numerosos procesos fisiológicos en el cerebro.
Unicidad del dihidrocainato
El dihidrocainato es único en su inhibición selectiva del transportador de glutamato GLT-1, lo que lo distingue de otros compuestos similares que pueden actuar como agonistas de los receptores o tener efectos más amplios sobre el transporte de glutamato .
Propiedades
IUPAC Name |
2-bromo-5-(bromomethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRMIKBAPPOPNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40423714 | |
| Record name | 2-Bromo-5-(bromomethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40423714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101990-45-8 | |
| Record name | 2-Bromo-5-(bromomethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40423714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-(bromomethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
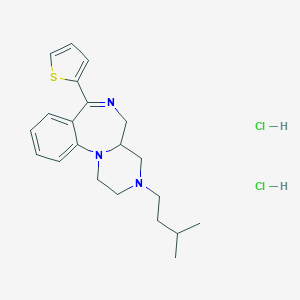

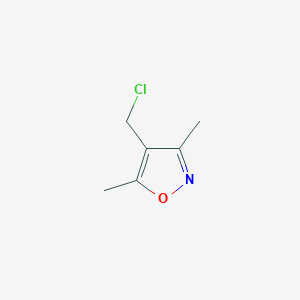
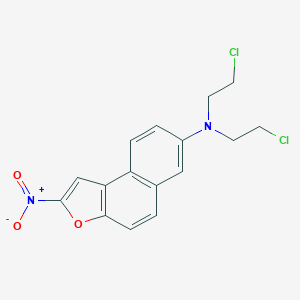
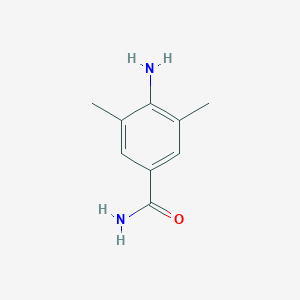
![des-His1-[Glu9]-Glucagon (1-29) amide](/img/structure/B25362.png)

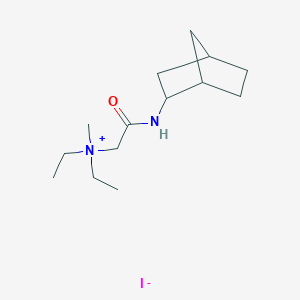
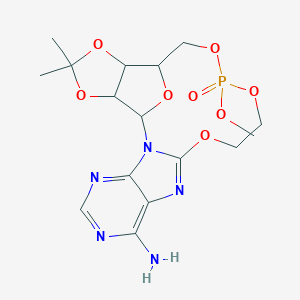
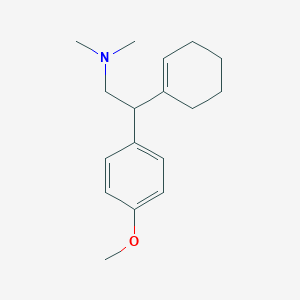
![[(3R,4S,5R,8S,9S,12R)-12-[(2S,3S,6R,8S,9R)-3,9-Dimethyl-8-[(3S)-3-methyl-4-oxopentyl]-1,7-dioxaspiro[5.5]undecan-2-yl]-5,9-dihydroxy-4-methoxy-2,8-dimethyl-7-oxotridecan-3-yl] (3R)-3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate](/img/structure/B25375.png)
